Ethyl 2-(2-(2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetamido)thiazol-4-yl)acetate
Overview
Description
Ethyl 2-(2-(2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C17H19N5O4S2 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(2-(2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetamido)thiazol-4-yl)acetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, it interacts with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. The interaction with these enzymes leads to the inhibition of their activity, resulting in anti-inflammatory effects . Additionally, this compound has been found to bind to specific proteins, altering their conformation and function.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating caspase enzymes. It also influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. By modulating these pathways, this compound can inhibit the growth and proliferation of cancer cells . Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, leading to their inhibition or activation. For example, it inhibits the activity of cyclooxygenase by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in cellular processes such as apoptosis and cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and anticancer effects without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold dose for these adverse effects varies depending on the animal model and the route of administration. It is crucial to determine the optimal dosage that maximizes the therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The interaction of this compound with these metabolic enzymes can influence the overall metabolic flux and alter the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, such as organic anion transporting polypeptides (OATPs). Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. The presence of targeting signals or post-translational modifications can direct this compound to specific compartments or organelles . For example, phosphorylation of this compound can enhance its nuclear localization, allowing it to modulate gene expression by interacting with transcription factors.
Properties
IUPAC Name |
ethyl 2-[2-[[2-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S2/c1-2-26-15(24)7-11-8-28-17(18-11)20-13(23)9-27-14-6-5-12(21-22-14)19-16(25)10-3-4-10/h5-6,8,10H,2-4,7,9H2,1H3,(H,18,20,23)(H,19,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCNHEJCNGXNLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.